molecular formula C32H48O3 B1654649 Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate CAS No. 255876-40-5

Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate

Cat. No.: B1654649
CAS No.: 255876-40-5
M. Wt: 480.7 g/mol
InChI Key: ARZPPTOMZUQGJG-UHFFFAOYSA-N
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Description

Bicyclo[321]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate is a complex organic compound with a unique structure that combines a bicyclic framework with a steroidal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[3.2.1]octane framework through a series of cycloaddition reactions. The steroidal moiety, derived from cholesterol, is then esterified with the bicyclic intermediate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the bicyclic framework can be reduced to yield saturated derivatives.

    Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products Formed

Scientific Research Applications

Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving cholesterol.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials with specific mechanical properties.

Mechanism of Action

The mechanism by which Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes involved in cholesterol metabolism, altering their activity. The bicyclic framework can also influence the compound’s binding affinity and specificity for various receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-3-en-2-yl derivatives: These compounds share the bicyclic framework but differ in functional groups.

    Cholesterol esters: Compounds with similar steroidal moieties but different ester linkages.

Uniqueness

Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate is unique due to its combination of a bicyclic structure with a steroidal ester, providing distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-bicyclo[3.2.1]oct-3-enyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O3/c1-20(7-12-30(34)35-29-18-21-5-4-6-22(29)17-21)26-10-11-27-25-9-8-23-19-24(33)13-15-31(23,2)28(25)14-16-32(26,27)3/h4,6,8,20-22,24-29,33H,5,7,9-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZPPTOMZUQGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1CC2CC=CC1C2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384358
Record name Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255876-40-5
Record name Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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